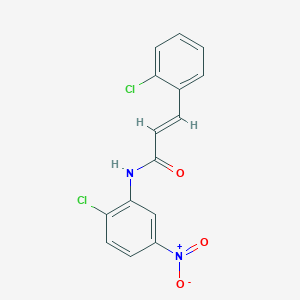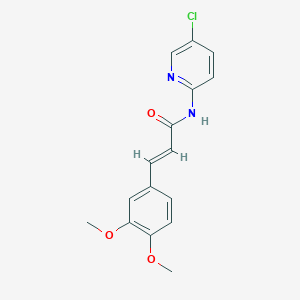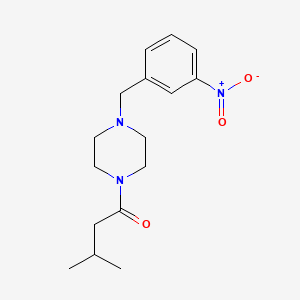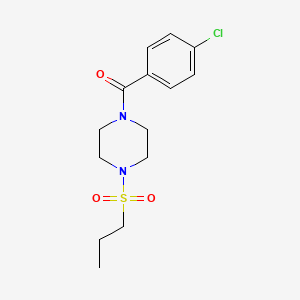
N-(4,6-dimethyl-2-pyridinyl)-3-(3-nitrophenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4,6-dimethyl-2-pyridinyl)-3-(3-nitrophenyl)acrylamide, also known as DPA, is a chemical compound that has recently gained attention in scientific research due to its potential applications in various fields. DPA is a highly versatile molecule that has been studied extensively for its biochemical and physiological effects, as well as its mechanism of action. In
Mécanisme D'action
The mechanism of action of N-(4,6-dimethyl-2-pyridinyl)-3-(3-nitrophenyl)acrylamide involves its ability to bind to specific targets, such as proteins or enzymes, and modulate their activity. For example, N-(4,6-dimethyl-2-pyridinyl)-3-(3-nitrophenyl)acrylamide has been shown to inhibit the activity of matrix metalloproteinases, which are involved in cancer metastasis and tissue remodeling. N-(4,6-dimethyl-2-pyridinyl)-3-(3-nitrophenyl)acrylamide has also been shown to bind to synaptic vesicles and modulate their release of neurotransmitters.
Biochemical and Physiological Effects:
N-(4,6-dimethyl-2-pyridinyl)-3-(3-nitrophenyl)acrylamide has been shown to have various biochemical and physiological effects, depending on the target it binds to. In cancer cells, N-(4,6-dimethyl-2-pyridinyl)-3-(3-nitrophenyl)acrylamide induces apoptosis and inhibits angiogenesis, leading to the inhibition of tumor growth. In neurons, N-(4,6-dimethyl-2-pyridinyl)-3-(3-nitrophenyl)acrylamide modulates the release of neurotransmitters, leading to changes in synaptic transmission. In materials science, N-(4,6-dimethyl-2-pyridinyl)-3-(3-nitrophenyl)acrylamide can be used as a building block for the synthesis of functional materials with specific properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4,6-dimethyl-2-pyridinyl)-3-(3-nitrophenyl)acrylamide in lab experiments is its versatility, as it can be used in various fields, such as cancer research, neuroscience, and materials science. Another advantage is its ability to bind to specific targets and modulate their activity, making it a useful tool for studying biological processes. However, one limitation of using N-(4,6-dimethyl-2-pyridinyl)-3-(3-nitrophenyl)acrylamide is its potential toxicity, as it has been shown to induce cell death in some cell types. Therefore, caution should be taken when using N-(4,6-dimethyl-2-pyridinyl)-3-(3-nitrophenyl)acrylamide in lab experiments.
Orientations Futures
There are many future directions for the use of N-(4,6-dimethyl-2-pyridinyl)-3-(3-nitrophenyl)acrylamide in scientific research. One direction is the development of new N-(4,6-dimethyl-2-pyridinyl)-3-(3-nitrophenyl)acrylamide derivatives with improved properties, such as increased selectivity or reduced toxicity. Another direction is the use of N-(4,6-dimethyl-2-pyridinyl)-3-(3-nitrophenyl)acrylamide in combination with other compounds or therapies to enhance their effectiveness. Additionally, the use of N-(4,6-dimethyl-2-pyridinyl)-3-(3-nitrophenyl)acrylamide in clinical trials for cancer or neurological disorders could be explored. Finally, the use of N-(4,6-dimethyl-2-pyridinyl)-3-(3-nitrophenyl)acrylamide in the development of new functional materials with specific properties could also be a promising direction for future research.
Conclusion:
In conclusion, N-(4,6-dimethyl-2-pyridinyl)-3-(3-nitrophenyl)acrylamide, or N-(4,6-dimethyl-2-pyridinyl)-3-(3-nitrophenyl)acrylamide, is a highly versatile molecule that has potential applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. With further research, N-(4,6-dimethyl-2-pyridinyl)-3-(3-nitrophenyl)acrylamide could prove to be a valuable tool for studying biological processes and developing new therapies and materials.
Méthodes De Synthèse
The synthesis of N-(4,6-dimethyl-2-pyridinyl)-3-(3-nitrophenyl)acrylamide involves a multi-step process that includes the reaction of 2,6-dimethylpyridine with 3-nitrobenzaldehyde to form a Schiff base, followed by reaction with acryloyl chloride to produce N-(4,6-dimethyl-2-pyridinyl)-3-(3-nitrophenyl)acrylamide. The yield of N-(4,6-dimethyl-2-pyridinyl)-3-(3-nitrophenyl)acrylamide can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.
Applications De Recherche Scientifique
N-(4,6-dimethyl-2-pyridinyl)-3-(3-nitrophenyl)acrylamide has been widely used in scientific research due to its potential applications in various fields, such as cancer research, neuroscience, and materials science. In cancer research, N-(4,6-dimethyl-2-pyridinyl)-3-(3-nitrophenyl)acrylamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroscience, N-(4,6-dimethyl-2-pyridinyl)-3-(3-nitrophenyl)acrylamide has been used as a fluorescent probe for imaging synaptic vesicles and neurotransmitter release. In materials science, N-(4,6-dimethyl-2-pyridinyl)-3-(3-nitrophenyl)acrylamide has been used as a building block for the synthesis of functional materials, such as metal-organic frameworks.
Propriétés
IUPAC Name |
(E)-N-(4,6-dimethylpyridin-2-yl)-3-(3-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c1-11-8-12(2)17-15(9-11)18-16(20)7-6-13-4-3-5-14(10-13)19(21)22/h3-10H,1-2H3,(H,17,18,20)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGYIYHSCNFMQTH-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=C1)NC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(4,6-dimethylpyridin-2-yl)-3-(3-nitrophenyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-{5-[(3,4-dichlorobenzyl)thio]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B5880768.png)




![2-[(2-methyl-2-propen-1-yl)thio]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5880794.png)
![N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5880799.png)

![N-phenyl-6-[(8-quinolinyloxy)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5880816.png)
![5-({[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}thio)-1,3,4-thiadiazol-2-amine](/img/structure/B5880824.png)